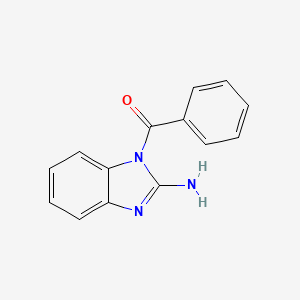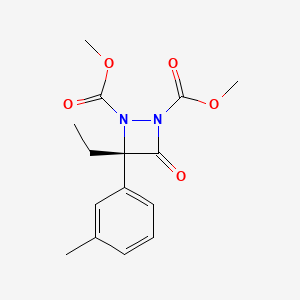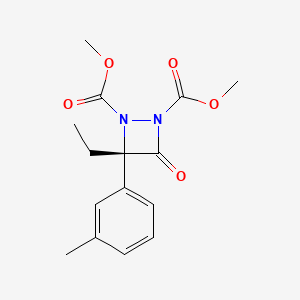
Mono tfa salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono trifluoroacetate salt, commonly referred to as mono trifluoroacetic acid salt, is a compound derived from trifluoroacetic acid. Trifluoroacetic acid is a simple fluorinated derivative of acetic acid, characterized by its strong acidity and high dielectric constant. Mono trifluoroacetate salt is widely used in various chemical processes due to its unique properties, including its ability to act as an effective acid catalyst and its resistance to photochemical and environmental degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono trifluoroacetate salt is typically synthesized through the neutralization of trifluoroacetic acid with a suitable base. The reaction involves the following steps:
Neutralization Reaction: Trifluoroacetic acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form the corresponding trifluoroacetate salt. [ \text{CF}_3\text{COOH} + \text{NaOH} \rightarrow \text{CF}_3\text{COONa} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of mono trifluoroacetate salt involves large-scale neutralization reactions using industrial-grade reagents. The process is optimized for high yield and purity, and typically involves continuous monitoring and control of reaction conditions such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Mono trifluoroacetate salt undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The salt can undergo hydrolysis to regenerate trifluoroacetic acid and the corresponding base.
Condensation Reactions: It can participate in condensation reactions to form esters and other derivatives.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Water, methanol, ethanol.
Major Products Formed
Trifluoroacetic Acid: Regenerated through hydrolysis.
Esters: Formed through condensation reactions with alcohols.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Mono trifluoroacetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of mono trifluoroacetate salt involves its ability to act as an acid catalyst in various chemical reactions. The trifluoroacetate group enhances the reactivity of substrates by stabilizing transition states and intermediates through its electron-withdrawing properties. This facilitates the formation of desired products with high efficiency and selectivity .
Comparison with Similar Compounds
Mono trifluoroacetate salt can be compared with other similar compounds such as:
Trifluoroacetic Acid: While both compounds share similar properties, the salt form is more stable and easier to handle in various chemical processes.
Trichloroacetic Acid: Another halogenated acetic acid derivative, but with different reactivity and applications.
Perfluorooctanoic Acid: A longer-chain perfluorinated acid with distinct properties and uses in industrial applications.
Mono trifluoroacetate salt stands out due to its unique combination of strong acidity, stability, and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C22H22F3N3O5 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H21N3O3.C2HF3O2/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17;3-2(4,5)1(6)7/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24);(H,6,7) |
InChI Key |
JAOINXWEFKZYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)

![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)

![4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B10768728.png)
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)

![6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine](/img/structure/B10768764.png)

![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylacetamide](/img/structure/B10768801.png)


